
1-(4-Hexylphenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hexylphenyl)-2,2-difluoroethanone is a synthetic organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor and a boiling point of about 118.4 °C. It is also known as 4-hexylphenyl-2,2-difluoroethanone, (4-HP-DFA), or 4-HP-DFA. It is a versatile compound that can be used as a reactant in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
1-(4-Hexylphenyl)-2,2-difluoroethanone has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals and agrochemicals. It has also been used in the synthesis of novel fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluorinated heterocycles.
Mecanismo De Acción
1-(4-Hexylphenyl)-2,2-difluoroethanone is an organic compound with a highly reactive nature. It can undergo a variety of reactions and is commonly used as a reactant in organic synthesis. The most common reaction is the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is used to form cyclic molecules, such as cyclohexanes and cyclopentanes.
Biochemical and Physiological Effects
This compound is a synthetic compound with no known direct biochemical or physiological effects. However, it has been shown to be toxic to aquatic organisms at high concentrations, and it may have indirect effects on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Hexylphenyl)-2,2-difluoroethanone has several advantages and limitations for use in laboratory experiments. It is a highly reactive compound and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is toxic to aquatic organisms and should be handled with caution.
Direcciones Futuras
1-(4-Hexylphenyl)-2,2-difluoroethanone has a wide range of potential future applications. It could be used as a reactant in the synthesis of novel fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluorinated heterocycles. It could also be used as a catalyst in polymerization reactions and as an intermediate in the production of pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential applications in biochemistry and medicine.
Métodos De Síntesis
1-(4-Hexylphenyl)-2,2-difluoroethanone can be synthesized by the reaction of 4-bromohexylbenzene and 2,2-difluoroacetic acid in the presence of a base. The reaction is carried out in an inert atmosphere at a temperature of 60-70 °C. The reaction is complete in about 4 hours and yields a final product with a purity of more than 95%.
Propiedades
IUPAC Name |
2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(17)14(15)16/h7-10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDHZLUWKELSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

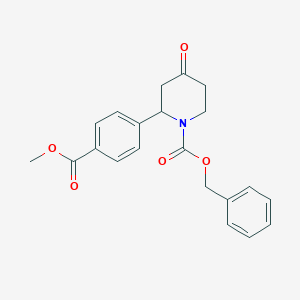
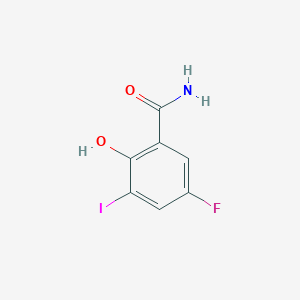
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
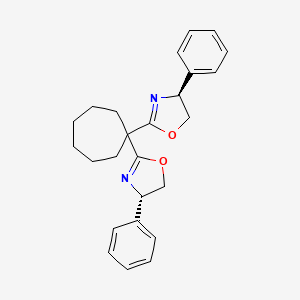
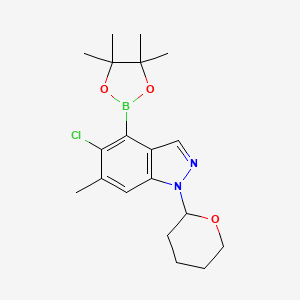
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)

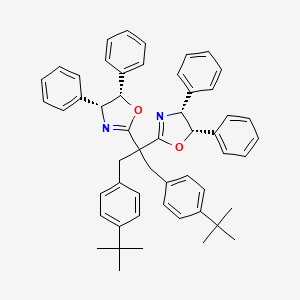
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)



